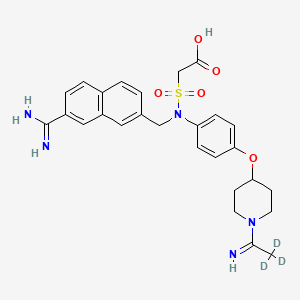

YM-60828-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H31N5O5S |

|---|---|

Molecular Weight |

540.7 g/mol |

IUPAC Name |

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid |

InChI |

InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34)/i1D3 |

InChI Key |

NPBKHEMDWREFJJ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O |

Canonical SMILES |

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of YM-60828-d3: A Technical Guide to a Potent and Selective Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-60828 is a potent, orally active, and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] By directly binding to FXa, YM-60828 effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. This technical guide provides an in-depth overview of the mechanism of action of YM-60828, with a focus on its inhibitory kinetics, anticoagulant effects, and selectivity. The information presented is based on key preclinical studies and is intended to support further research and development in the field of anticoagulation. The deuterated form, YM-60828-d3, is expected to share the same mechanism of action and binding affinity, with potential differences in its pharmacokinetic profile.

Core Mechanism of Action: Direct Inhibition of Factor Xa

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of this cascade. Its primary function is to cleave prothrombin (Factor II) to generate thrombin (Factor IIa). Thrombin then converts fibrinogen to fibrin, which polymerizes to form the structural basis of a blood clot.

YM-60828 exerts its anticoagulant effect by binding directly and reversibly to the active site of Factor Xa. This binding event physically obstructs the access of Factor Xa's natural substrate, prothrombin, to the catalytic center of the enzyme, thus inhibiting thrombin generation.

A diagram illustrating the coagulation cascade and the inhibitory action of YM-60828 is provided below.

Quantitative Analysis of Inhibitory Activity and Anticoagulant Effects

The potency and selectivity of YM-60828 have been quantified through various in vitro assays. The key parameters are summarized in the tables below.

Table 1: Inhibitory Potency of YM-60828 against Factor Xa

| Parameter | Value | Description | Reference |

| Ki (human Factor Xa) | 1.3 nM | Inhibition constant, indicating high binding affinity for Factor Xa. | [2] |

| IC50 (Prothrombinase complex) | 7.7 nM | Concentration required to inhibit 50% of Factor Xa activity within the prothrombinase complex. | [2] |

Table 2: In Vitro Anticoagulant Activity of YM-60828

| Assay | Concentration for Doubling of Clotting Time (µM) | Pathway Assessed | Reference |

| Factor Xa Clotting Time | 0.10 | Common | [2] |

| Prothrombin Time (PT) | 0.21 | Extrinsic and Common | [2] |

| Activated Partial Thromboplastin Time (aPTT) | 0.24 | Intrinsic and Common | [2] |

Table 3: Selectivity Profile of YM-60828

| Protease | Ki | Fold Selectivity vs. Factor Xa | Reference |

| Factor Xa | 1.3 nM | - | [2] |

| Thrombin | > 100 µM | > 76,900 | [2] |

| Trypsin | Data not available | - | |

| Plasmin | Data not available | - | |

| Activated Protein C (APC) | Data not available | - |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of YM-60828.

Determination of Inhibitory Constant (Ki) against Factor Xa (Chromogenic Assay)

Principle: The inhibitory potency of YM-60828 is determined by measuring its ability to inhibit the enzymatic activity of purified human Factor Xa on a specific chromogenic substrate. The rate of substrate cleavage is inversely proportional to the concentration of the inhibitor.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Tris-HCl buffer (pH 8.4) containing NaCl and EDTA

-

YM-60828 stock solution (in DMSO or appropriate solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of YM-60828 in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the chromogenic substrate, and the different concentrations of YM-60828.

-

Initiate the reaction by adding a pre-determined concentration of purified human Factor Xa to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

The initial reaction velocities are calculated from the linear portion of the absorbance curves.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as the potency of YM-60828 is in the nanomolar range.

Prothrombin Time (PT) Assay

Principle: The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time taken for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.

Materials:

-

Citrated human plasma

-

Thromboplastin reagent (e.g., rabbit brain thromboplastin)

-

Calcium chloride (CaCl2) solution (0.025 M)

-

YM-60828 stock solution

-

Coagulometer

Procedure:

-

Prepare serial dilutions of YM-60828 in saline or an appropriate buffer.

-

Mix a defined volume of citrated human plasma with each dilution of YM-60828 and incubate at 37°C for a specified time (e.g., 2 minutes).

-

Add the pre-warmed thromboplastin reagent to the plasma-inhibitor mixture.

-

Simultaneously, add the pre-warmed CaCl2 solution to initiate clotting.

-

The time to clot formation is measured using a coagulometer.

-

The concentration of YM-60828 that doubles the baseline clotting time is determined.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. It measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin (phospholipid substitute), and calcium.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (0.025 M)

-

YM-60828 stock solution

-

Coagulometer

Procedure:

-

Prepare serial dilutions of YM-60828.

-

Mix a defined volume of citrated human plasma with each dilution of YM-60828.

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.

-

Initiate clotting by adding the pre-warmed CaCl2 solution.

-

Measure the time to clot formation using a coagulometer.

-

Determine the concentration of YM-60828 that doubles the baseline clotting time.

Inhibition of the Prothrombinase Complex

Principle: This assay measures the ability of YM-60828 to inhibit Factor Xa when it is assembled into the prothrombinase complex (Factor Xa, Factor Va, phospholipids, and Ca2+). The activity of the complex is determined by measuring the rate of thrombin generation from prothrombin.

Materials:

-

Purified human Factor Xa

-

Purified human Factor Va

-

Phospholipid vesicles (e.g., phosphatidylcholine and phosphatidylserine)

-

Purified human prothrombin

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

Tris-HCl buffer (pH 7.5) containing NaCl, CaCl2, and a carrier protein (e.g., BSA)

-

YM-60828 stock solution

-

96-well microplate and reader

Procedure:

-

Factor Xa, Factor Va, and phospholipid vesicles are pre-incubated in the assay buffer to allow for the formation of the prothrombinase complex.

-

A range of concentrations of YM-60828 is added to the pre-formed prothrombinase complex and incubated for a short period.

-

The reaction is initiated by the addition of prothrombin.

-

At specific time points, aliquots of the reaction mixture are transferred to a separate plate containing a thrombin-specific chromogenic substrate and a thrombin inhibitor (to stop further thrombin generation).

-

The rate of thrombin generation is determined by measuring the change in absorbance at 405 nm.

-

The IC50 value is calculated as the concentration of YM-60828 that causes a 50% reduction in the rate of thrombin generation.

A diagrammatic representation of a typical experimental workflow for assessing the anticoagulant activity of a Factor Xa inhibitor is provided below.

Conclusion

YM-60828 is a highly potent and selective direct inhibitor of Factor Xa. Its mechanism of action is characterized by a high binding affinity for Factor Xa, leading to effective inhibition of the prothrombinase complex and prolongation of clotting times in vitro. The pronounced selectivity of YM-60828 for Factor Xa over thrombin underscores its targeted therapeutic potential as an anticoagulant. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals working on the next generation of antithrombotic agents. Further studies to delineate a more complete selectivity profile against a wider array of serine proteases would be beneficial for a more thorough understanding of its pharmacological profile.

References

- 1. Clinical pharmacology of direct and indirect factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Efficacy and Safety of Factor Xa Inhibitors in Anticoagulation Therapy: A Comprehensive Review of Current Research and Clinical Applications | ClinicSearch [clinicsearchonline.org]

Unraveling the Deuterated Factor Xa Inhibitor: A Technical Guide to YM-60828-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YM-60828-d3, a deuterated analog of the potent and selective Factor Xa inhibitor, YM-60828. The inclusion of deuterium atoms makes this compound an invaluable tool in pharmacokinetic studies, serving as a stable internal standard for mass spectrometry-based quantification of the parent drug. This document details its chemical structure, mechanism of action, and summarizes key in vitro and in vivo data. Furthermore, it provides illustrative experimental protocols and signaling pathways to support its application in research and development.

Chemical Structure and Properties

This compound is the deuterated form of YM-60828, with the full chemical name [N-[4-[(1-acetimidoyl-d3-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride. The three deuterium atoms are located on the acetyl group of the piperidine moiety. This specific labeling provides a distinct mass shift for analytical purposes without significantly altering the compound's chemical and biological properties.

| Property | Value |

| Chemical Formula | C₂₇H₂₇D₃N₆O₅S (non-salt form) |

| Parent Compound CAS Number | 170568-68-4 |

| Parent Compound Molecular Weight | 566.6 g/mol |

| Deuterated Form Molecular Weight | 569.6 g/mol |

| Primary Mechanism of Action | Direct, selective, and reversible inhibitor of Factor Xa |

Mechanism of Action: Targeting the Coagulation Cascade

YM-60828 exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of Factor Xa, YM-60828 prevents this cascade from proceeding, thereby inhibiting thrombus formation.[1]

Figure 1: Simplified Coagulation Cascade and the inhibitory action of YM-60828.

Quantitative Data Summary

The following tables summarize key in vitro and ex vivo data for the parent compound, YM-60828.

Table 1: In Vitro Inhibitory Activity of YM-60828 [2][3]

| Parameter | Value | Description |

| Kᵢ (Factor Xa) | 1.3 nM | Inhibitor constant for Factor Xa, indicating high affinity. |

| Kᵢ (Thrombin) | > 100 µM | Inhibitor constant for Thrombin, demonstrating high selectivity for Factor Xa. |

| IC₅₀ (Factor Xa in prothrombinase complex) | 7.7 nM | Concentration for 50% inhibition of Factor Xa within the prothrombinase complex. |

| IC₅₀ (Platelet Aggregation) | 3 to 23 µM | Concentration for 50% inhibition of platelet aggregation induced by various agonists. |

Table 2: Ex Vivo Anticoagulant Activity of YM-60828 [3]

| Assay | Concentration for Doubling Time |

| Factor Xa Clotting Time | 0.10 µM |

| Prothrombin Time (PT) | 0.21 µM |

| Activated Partial Thromboplastin Time (APTT) | 0.24 µM |

Table 3: Pharmacokinetic Parameters of YM-60828 in Squirrel Monkeys (3 mg/kg, oral) [3]

| Parameter | Value |

| Maximum Plasma Concentration (Cₘₐₓ) | 788 ± 167 ng/mL |

| Time to Cₘₐₓ (Tₘₐₓ) | 1 hour |

| Oral Bioavailability | 20.3% |

Experimental Protocols

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol describes a typical method for determining the inhibitory activity of YM-60828 against human Factor Xa.

Materials:

-

Human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Antithrombin

-

Tris-HCl buffer (pH 7.4)

-

YM-60828 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of YM-60828 in Tris-HCl buffer.

-

In a 96-well plate, add the YM-60828 dilutions, human Factor Xa, and antithrombin.

-

Incubate the mixture at 37°C for a specified period (e.g., 5 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic Factor Xa substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

Calculate the percentage of inhibition for each YM-60828 concentration relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for an in vitro chromogenic Factor Xa inhibition assay.

Conclusion

This compound is a critical analytical tool for the development and study of the Factor Xa inhibitor, YM-60828. Its well-defined chemical structure and the extensive characterization of its parent compound provide a solid foundation for its use in quantitative bioanalysis. The data and protocols presented in this guide are intended to facilitate further research into this potent anticoagulant and its deuterated analog.

References

- 1. The discovery of YM-60828: a potent, selective and orally-bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity of YM-60828 derivatives. Part 2: potent and orally-bioavailable factor Xa inhibitors based on benzothiadiazine-4-one template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to YM-60828-d3: A Potent Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YM-60828-d3, a deuterated analog of the potent and orally active Factor Xa inhibitor, YM-60828. This document details its chemical properties, mechanism of action, and pharmacological effects, supported by experimental data and methodologies.

Core Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1794812-00-2 |

| Molecular Formula | C₂₇H₂₈D₃N₅O₅S |

| Molecular Weight | 613.57 g/mol |

Pharmacological Profile

YM-60828 is a highly potent and selective inhibitor of human Factor Xa, a critical enzyme in the coagulation cascade. Its deuterated form, this compound, is utilized in research for its potential to offer a modified pharmacokinetic profile.

In Vitro and Ex Vivo Activity of YM-60828

The following tables summarize the key quantitative data on the inhibitory activity of the non-deuterated parent compound, YM-60828.

Table 1: Inhibitory Activity of YM-60828

| Parameter | Value | Species | Notes |

| Ki (Factor Xa) | 1.3 nM | Human | High affinity for Factor Xa. |

| Ki (Thrombin) | > 100 µM | Human | Demonstrates high selectivity against thrombin.[1] |

| IC₅₀ (Prothrombinase complex) | 7.7 nM | Human | Inhibits Factor Xa within the prothrombinase complex.[1] |

| IC₅₀ (Platelet Aggregation) | 3 to 23 µM | - | Inhibits platelet aggregation induced by various agonists.[1] |

Table 2: Anticoagulant Effects of YM-60828

| Assay | Concentration for Doubling Time |

| Factor Xa clotting time | 0.10 µM |

| Prothrombin Time (PT) | 0.21 µM |

| Activated Partial Thromboplastin Time (APTT) | 0.24 µM |

Table 3: In Vivo Antithrombotic Efficacy of YM-60828 in Animal Models

| Model | Animal | ID₅₀ |

| Venous Thrombosis | Rat | 0.0081 mg/kg (i.v. bolus)[2] |

| Arterio-venous Shunt | Rat | 0.010 mg/kg (i.v. bolus)[2] |

| Arterio-venous Shunt | Rat | 0.0087 mg/kg/h (i.v. infusion)[3] |

Table 4: Effect of YM-60828 on Bleeding Time in Rats

| Parameter | Dose |

| ED₂ (2-fold prolongation of bleeding time) | 0.76 mg/kg (i.v. bolus)[2] |

| ED₂ (2-fold prolongation of bleeding time) | 3.0 mg/kg/h (i.v. infusion)[3] |

Mechanism of Action: Inhibition of the Coagulation Cascade

YM-60828 exerts its anticoagulant effect by directly inhibiting Factor Xa, which is the converging point of the intrinsic and extrinsic pathways of the coagulation cascade. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key enzyme responsible for the formation of fibrin from fibrinogen, ultimately leading to the formation of a blood clot.

Caption: The Coagulation Cascade and the inhibitory action of YM-60828 on Factor Xa.

Experimental Protocols

Arterio-venous Shunt Thrombosis Model in Rats

This model is utilized to evaluate the antithrombotic efficacy of compounds under arterial flow conditions.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right carotid artery and left jugular vein are exposed and cannulated with polyethylene tubing.

-

Shunt Assembly: The arterial and venous cannulas are connected to form an extracorporeal shunt. A segment of the shunt contains a thrombogenic surface, such as a silk thread or a collagen-coated tube, to induce thrombus formation.

-

Drug Administration: YM-60828 or a vehicle control is administered intravenously, either as a bolus injection or a continuous infusion, prior to the initiation of blood flow through the shunt.

-

Thrombosis Induction and Measurement: Blood is allowed to circulate through the shunt for a specified period (e.g., 15-30 minutes).

-

Endpoint: After the circulation period, the thrombogenic component is removed from the shunt, and the formed thrombus is carefully excised and its wet weight is determined. The antithrombotic effect is expressed as the percentage inhibition of thrombus formation compared to the vehicle-treated group.

Caption: Experimental workflow for the arterio-venous shunt thrombosis model in rats.

Venous Thrombosis Model in Guinea Pigs

This model is employed to assess the efficacy of antithrombotic agents in a venous stasis model.

Methodology:

-

Animal Preparation: Male Hartley guinea pigs are anesthetized. A midline laparotomy is performed to expose the inferior vena cava (IVC).

-

Induction of Stasis: All side branches of the IVC are ligated. Two loose ligatures are placed around the IVC.

-

Thrombogenic Challenge: A thrombogenic stimulus, such as a cotton thread, is inserted into the lumen of the IVC.

-

Drug Administration: YM-60828 or a vehicle control is administered intravenously prior to the induction of stasis.

-

Thrombus Formation: The two ligatures around the IVC are tightened to induce complete stasis for a defined period (e.g., 2 hours).

-

Endpoint: After the stasis period, the ligated segment of the IVC is excised. The formed thrombus is removed from the vessel, and its wet weight is determined. The antithrombotic effect is calculated as the percentage inhibition of thrombus weight compared to the vehicle-treated group.

Caption: Experimental workflow for the venous thrombosis model in guinea pigs.

References

- 1. Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-60828-d3: A Technical Guide to its Role in Coagulation Cascade Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-60828-d3, a deuterated potent and selective inhibitor of Factor Xa, for professionals engaged in coagulation cascade research and anticoagulant drug development. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

YM-60828 is a non-peptide, orally bioavailable Factor Xa inhibitor.[1][2] The deuterated form, this compound, is expected to have a similar pharmacological profile to YM-60828 but may exhibit altered pharmacokinetic properties due to the kinetic isotope effect, potentially leading to increased metabolic stability and a longer half-life.[3][4][5][6] This guide will utilize data available for YM-60828 as a proxy for its deuterated counterpart.

Core Mechanism of Action

This compound acts as a direct inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. By binding to the active site of FXa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This inhibition of thrombin generation is central to its anticoagulant effect, as thrombin is the key enzyme responsible for the conversion of fibrinogen to fibrin, the protein that forms the meshwork of a blood clot.

Quantitative Data Summary

The following tables summarize the key quantitative data for YM-60828, providing a comparative overview of its potency and anticoagulant effects.

Table 1: In Vitro Inhibitory Activity of YM-60828

| Parameter | Target | Value | Notes |

| Ki | Human Factor Xa | 1.3 nM | High affinity for Factor Xa. |

| Ki | Human Thrombin | > 100 µM | Demonstrates high selectivity for Factor Xa over thrombin. |

| IC50 | Factor Xa in Prothrombinase Complex | 7.7 nM | Potent inhibition of Factor Xa within its physiological complex. |

| IC50 | Platelet Aggregation | 3 to 23 µM | Inhibits platelet aggregation induced by various agonists at higher concentrations. |

Source: Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa.[7]

Table 2: In Vitro Anticoagulant Activity of YM-60828

| Assay | Effect | Concentration (µM) |

| Factor Xa Clotting Time | Doubling | 0.10 |

| Prothrombin Time (PT) | Doubling | 0.21 |

| Activated Partial Thromboplastin Time (aPTT) | Doubling | 0.24 |

| Thrombin Time (TT) | No Prolongation | 100 |

Source: Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa.[7]

Table 3: In Vivo Antithrombotic Activity of YM-60828 in a Rat Arterio-Venous Shunt Model

| Compound | ID50 (mg/kg/h, i.v. infusion) |

| YM-60828 | 0.0087 |

| Argatroban | 0.027 |

| Heparin | 22 IU/kg/h |

| Dalteparin | 11 IU/kg/h |

Source: YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time.[8]

Table 4: Effect of YM-60828 on Bleeding Time in Rats

| Compound | ED2 (Dose for 2-fold prolongation of bleeding time) |

| YM-60828 | 3.0 mg/kg/h, i.v. infusion |

| Argatroban | 0.25 mg/kg/h, i.v. infusion |

| Heparin | 18 IU/kg/h, i.v. infusion |

| Dalteparin | 26 IU/kg/h, i.v. infusion |

Source: YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the coagulation cascade, the mechanism of this compound action, and a typical experimental workflow for its evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be adapted and optimized for specific laboratory conditions.

In Vitro Factor Xa Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against human Factor Xa.

Materials:

-

Human Factor Xa (purified)

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Tris-buffered saline (TBS), pH 7.4

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in TBS from the stock solution.

-

In a 96-well microplate, add 20 µL of each this compound dilution or vehicle control (TBS with DMSO).

-

Add 40 µL of human Factor Xa solution (final concentration ~0.5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 40 µL of the chromogenic Factor Xa substrate (final concentration ~0.2 mM) to each well to initiate the reaction.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

Calculate the rate of substrate hydrolysis for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Prothrombin Time (PT) Assay

Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.

Materials:

-

Citrated human plasma (platelet-poor)

-

PT reagent (thromboplastin and calcium chloride)

-

This compound stock solution (in DMSO)

-

Coagulometer

Procedure:

-

Prepare a series of dilutions of this compound in saline.

-

Pre-warm the citrated plasma and PT reagent to 37°C.

-

In a coagulometer cuvette, mix 50 µL of citrated plasma with 10 µL of the this compound dilution or vehicle control.

-

Incubate the mixture at 37°C for 3 minutes.

-

Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate clotting.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

Perform each measurement in triplicate and calculate the mean clotting time.

-

Determine the concentration of this compound required to double the baseline PT.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.

Materials:

-

Citrated human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution (0.025 M)

-

This compound stock solution (in DMSO)

-

Coagulometer

Procedure:

-

Prepare a series of dilutions of this compound in saline.

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix 50 µL of citrated plasma with 10 µL of the this compound dilution or vehicle control.

-

Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

-

Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) according to the reagent manufacturer's instructions.

-

Add 50 µL of the pre-warmed CaCl2 solution to initiate clotting.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

Perform each measurement in triplicate and calculate the mean clotting time.

-

Determine the concentration of this compound required to double the baseline aPTT.

Rat Venous Thrombosis Model (Stasis-Induced)

Objective: To assess the in vivo antithrombotic efficacy of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Surgical instruments

-

Suture material

-

This compound formulation for administration (e.g., oral gavage or intravenous infusion)

Procedure:

-

Administer this compound or vehicle control to the rats at predetermined doses and time points before surgery.

-

Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava (IVC).[9]

-

Carefully dissect the IVC free from surrounding tissues.

-

Ligate all side branches of a segment of the IVC.[9]

-

Induce thrombosis by complete ligation (stasis) of the isolated IVC segment with suture.[9][10]

-

Close the abdominal incision and allow the rat to recover from anesthesia.

-

After a set period (e.g., 4-6 hours), re-anesthetize the rat and excise the thrombosed IVC segment.

-

Isolate and weigh the thrombus.

-

Calculate the percentage of thrombus inhibition for the this compound treated groups compared to the vehicle control group.

Rat Arterio-Venous (A-V) Shunt Thrombosis Model

Objective: To evaluate the antithrombotic effect of this compound under arterial shear conditions.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic

-

Polyethylene tubing

-

Surgical instruments

-

Cotton thread

-

This compound for intravenous infusion

Procedure:

-

Anesthetize the rat.

-

Expose the left carotid artery and the right jugular vein.

-

Cannulate both vessels with polyethylene tubing filled with heparinized saline.

-

Connect the arterial and venous cannulas with a piece of polyethylene tubing containing a cotton thread of a known weight.

-

Establish blood flow through the shunt.

-

Administer a continuous intravenous infusion of this compound or vehicle control.

-

Allow blood to circulate through the shunt for a specified period (e.g., 15-30 minutes).

-

Clamp the tubing and remove the cotton thread.

-

Weigh the cotton thread to determine the thrombus weight.

-

Calculate the ID50 value, the dose of this compound that reduces thrombus weight by 50% compared to the control group.

This technical guide provides a comprehensive resource for researchers working with this compound. The provided data, pathways, and detailed protocols should facilitate the design and execution of experiments to further elucidate the role of this potent Factor Xa inhibitor in the coagulation cascade and its potential as an antithrombotic agent.

References

- 1. Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of YM-60828: a potent, selective and orally-bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Deep Vein Thrombosis Induced by Stasis in Mice Monitored by High Frequency Ultrasonography [jove.com]

- 8. YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

In Vitro Anticoagulant Properties of YM-60828: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticoagulant properties of YM-60828, a potent and selective Factor Xa inhibitor. The information presented herein is compiled from preclinical studies to assist researchers and drug development professionals in understanding the pharmacological profile of this compound.

Core Anticoagulant Profile of YM-60828

YM-60828 is a direct, reversible, and highly selective inhibitor of Factor Xa, a critical enzyme in the common pathway of the coagulation cascade.[1] Its mechanism of action does not require antithrombin as a cofactor. By directly binding to the active site of Factor Xa, YM-60828 effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1]

Potency and Selectivity

YM-60828 demonstrates high affinity for human Factor Xa with a Ki of 1.3 nM.[1] Its selectivity for Factor Xa over thrombin is exceptionally high, with a Ki for thrombin greater than 100 µM.[1] This significant selectivity profile suggests a lower potential for off-target effects related to direct thrombin inhibition. The compound also effectively inhibits Factor Xa within the prothrombinase complex, with an IC50 value of 7.7 nM.[1]

In Vitro Anticoagulant Activity

The inhibitory effect of YM-60828 on Factor Xa translates to a concentration-dependent prolongation of clotting times in standard coagulation assays. Notably, it doubles the Factor Xa clotting time, prothrombin time (PT), and activated partial thromboplastin time (aPTT) at concentrations of 0.10 µM, 0.21 µM, and 0.24 µM, respectively.[1] Consistent with its high selectivity, YM-60828 does not prolong the thrombin time, even at a high concentration of 100 µM.[1]

Effects on Platelet Aggregation

In addition to its primary anticoagulant activity, YM-60828 has been shown to inhibit platelet aggregation induced by various agonists, with IC50 values in the range of 3 to 23 µM.[1] This effect is likely secondary to the inhibition of thrombin generation, as thrombin is a potent platelet agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro anticoagulant properties of YM-60828.

| Parameter | Value | Reference |

| Inhibition of Coagulation Factors | ||

| Ki (Human Factor Xa) | 1.3 nM | [1] |

| Ki (Thrombin) | > 100 µM | [1] |

| IC50 (Factor Xa in prothrombinase complex) | 7.7 nM | [1] |

| Effect on Clotting Times | ||

| Concentration to double Factor Xa clotting time | 0.10 µM | [1] |

| Concentration to double Prothrombin Time (PT) | 0.21 µM | [1] |

| Concentration to double Activated Partial Thromboplastin Time (aPTT) | 0.24 µM | [1] |

| Effect on Thrombin Time (at 100 µM) | No prolongation | [1] |

| Effect on Platelet Aggregation | ||

| IC50 (agonist-induced) | 3 - 23 µM | [1] |

| Drug | ID50 (mg/kg/h) in Rat A-V Shunt Model | ED2 (mg/kg/h) - 2-fold Bleeding Time Prolongation | Risk-Benefit Ratio (ED2/ID50) | Reference |

| YM-60828 | 0.0087 | 3.0 | ~345 | [2] |

| Argatroban | 0.027 | 0.25 | ~9 | [2] |

| Heparin | 22 IU/kg/h | 18 IU/kg/h | ~0.8 | [2] |

| Dalteparin | 11 IU/kg/h | 26 IU/kg/h | ~2.4 | [2] |

Signaling Pathway and Mechanism of Action

YM-60828 exerts its anticoagulant effect by directly inhibiting Factor Xa at the convergence point of the intrinsic and extrinsic pathways of the coagulation cascade.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Chromogenic Factor Xa Inhibition Assay

This assay quantifies the direct inhibitory activity of YM-60828 on purified human Factor Xa.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of YM-60828 in an appropriate assay buffer. Reconstitute purified human Factor Xa and a specific chromogenic substrate for Factor Xa according to the manufacturer's instructions.

-

Incubation: In a microplate, add a fixed concentration of Factor Xa to wells containing the different concentrations of YM-60828 or vehicle control. Incubate for a defined period at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Absorbance Measurement: Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of YM-60828 relative to the vehicle control. Determine the IC50 or Ki value by fitting the data to an appropriate dose-response curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the effect of YM-60828 on the extrinsic and common pathways of coagulation.

Methodology:

-

Sample Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.

-

Incubation: Pre-warm the PPP samples containing various concentrations of YM-60828 or vehicle to 37°C.

-

Clot Initiation: Add a pre-warmed PT reagent (containing thromboplastin and calcium chloride) to the plasma sample and simultaneously start a timer.

-

Clot Detection: Measure the time taken for a fibrin clot to form using an automated or manual coagulometer.

-

Data Analysis: Record the clotting time in seconds. Determine the concentration of YM-60828 required to double the baseline PT.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the effect of YM-60828 on the intrinsic and common pathways of coagulation.

Methodology:

-

Sample Preparation: Prepare PPP from citrated whole blood.

-

Incubation with aPTT Reagent: Mix the PPP samples containing YM-60828 or vehicle with an aPTT reagent (containing a contact activator and phospholipids) and incubate at 37°C for a specified time.

-

Clot Initiation: Add pre-warmed calcium chloride to the mixture and start a timer.

-

Clot Detection: Measure the time to fibrin clot formation.

-

Data Analysis: Record the clotting time in seconds and determine the concentration of YM-60828 required to double the baseline aPTT.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the effect of YM-60828 on platelet aggregation in response to various agonists.

Methodology:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by differential centrifugation.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Incubation: Place the PRP samples containing YM-60828 or vehicle in an aggregometer cuvette at 37°C with a stir bar.

-

Aggregation Induction: Add a specific platelet agonist (e.g., ADP, collagen, thrombin) to the cuvette to induce aggregation.

-

Light Transmission Measurement: Monitor the increase in light transmission through the PRP sample as platelets aggregate. PPP is used as a reference for 100% aggregation.

-

Data Analysis: Calculate the maximum percentage of platelet aggregation and determine the IC50 value of YM-60828 for inhibiting agonist-induced aggregation.

Conclusion

YM-60828 is a highly potent and selective direct Factor Xa inhibitor with predictable in vitro anticoagulant effects. Its high affinity for Factor Xa, significant selectivity over thrombin, and concentration-dependent prolongation of key clotting parameters underscore its potential as an anticoagulant agent. The data and protocols presented in this guide offer a comprehensive resource for further research and development of this and similar compounds.

References

The Pharmacological Profile of YM-60828: An In-Depth Technical Guide for Researchers

An overview of the potent and selective Factor Xa inhibitor, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile.

Introduction

YM-60828 is a potent, selective, and orally bioavailable inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] As a direct FXa inhibitor, YM-60828 offers a promising therapeutic approach for the prevention and treatment of thromboembolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of YM-60828, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action.

Mechanism of Action

YM-60828 exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin.[1] Thrombin is a pivotal enzyme that catalyzes the final steps of coagulation, including the formation of a fibrin clot. By inhibiting FXa, YM-60828 effectively blocks the amplification of the coagulation cascade.

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of YM-60828.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of YM-60828.

Table 1: In Vitro Activity of YM-60828

| Parameter | Value | Species | Notes |

| FXa Inhibition (Ki) | 1.3 nM | Human | High affinity for Factor Xa.[1] |

| Thrombin Inhibition (Ki) | > 100 µM | Human | Highly selective for FXa over thrombin.[1] |

| Prothrombinase Complex Inhibition (IC50) | 7.7 nM | Human | Effective inhibition of FXa within the prothrombinase complex.[1] |

| FXa Clotting Time (Doubling Concentration) | 0.10 µM | Human Plasma | Potent anticoagulant effect in plasma.[1] |

| Prothrombin Time (PT) (Doubling Concentration) | 0.21 µM | Human Plasma | Affects the extrinsic and common pathways.[1] |

| Activated Partial Thromboplastin Time (APTT) (Doubling Concentration) | 0.24 µM | Human Plasma | Affects the intrinsic and common pathways.[1] |

| Thrombin Time (TT) | No prolongation at 100 µM | Human Plasma | Does not directly inhibit thrombin.[1] |

| Platelet Aggregation Inhibition (IC50) | 3 to 23 µM | - | Inhibits platelet aggregation induced by various agonists.[1] |

Table 2: In Vivo Activity and Pharmacokinetics of YM-60828

| Parameter | Value | Species | Model/Notes |

| Antithrombotic Activity (ID50) | 0.0087 mg/kg/h (i.v.) | Rat | Arterio-venous shunt model, demonstrating potent antithrombotic effect.[3] |

| Bleeding Time (ED2) | 3.0 mg/kg/h (i.v.) | Rat | Dose causing a 2-fold prolongation of bleeding time.[3] |

| Risk-Benefit Ratio (ED2/ID50) | >340 | Rat | Significantly greater than other anticoagulants, suggesting a wider therapeutic window.[3] |

| Oral Bioavailability | 20.3% | Squirrel Monkey | Demonstrates good oral absorption.[1] |

| Plasma Concentration (Cmax) | 788 ± 167 ng/mL | Squirrel Monkey | At 1 hour after 3 mg/kg oral administration.[1] |

| Prothrombin Time (PT) Prolongation | 4.8-fold | Squirrel Monkey | At 1 hour after 3 mg/kg oral administration.[1] |

| Activated Partial Thromboplastin Time (APTT) Prolongation | 1.9-fold | Squirrel Monkey | At 1 hour after 3 mg/kg oral administration.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Factor Xa Inhibition Assay

This protocol describes a typical fluorometric assay to determine the inhibitory activity of a compound against Factor Xa.

Materials:

-

Purified human Factor Xa

-

YM-60828 (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of YM-60828 in assay buffer.

-

Add a fixed volume of the diluted YM-60828 or vehicle control to the wells of the microplate.

-

Add a solution of human Factor Xa to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 450 nm).

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of YM-60828 and calculate the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) Assays

These are standard coagulation assays used to assess the effect of anticoagulants on the extrinsic/common and intrinsic/common pathways, respectively.

Materials:

-

Citrated human plasma

-

YM-60828 (or other test inhibitors)

-

PT reagent (contains tissue factor and phospholipids)

-

APTT reagent (contains a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

Procedure for PT Assay:

-

Pre-warm the citrated plasma and PT reagent to 37°C.

-

Incubate a mixture of plasma and a specific concentration of YM-60828 (or vehicle) at 37°C for a short period (e.g., 1-3 minutes).

-

Add the pre-warmed PT reagent to the plasma-inhibitor mixture.

-

The coagulometer automatically detects the time to clot formation, which is recorded as the prothrombin time.

Procedure for APTT Assay:

-

Pre-warm the citrated plasma, APTT reagent, and CaCl2 solution to 37°C.

-

Incubate a mixture of plasma and a specific concentration of YM-60828 (or vehicle) with the APTT reagent at 37°C for a defined time (e.g., 3-5 minutes) to allow for the activation of the contact pathway.

-

Add the pre-warmed CaCl2 solution to initiate the clotting cascade.

-

The coagulometer measures the time to clot formation, which is recorded as the activated partial thromboplastin time.

In Vivo Arterio-Venous Shunt Thrombosis Model in Rats

This model is used to evaluate the antithrombotic efficacy of a compound in a dynamic in vivo setting.

Procedure:

-

Rats are anesthetized.

-

The carotid artery and jugular vein are surgically exposed and cannulated.

-

YM-60828 is administered, typically as an intravenous infusion or oral gavage, at various doses. A control group receives the vehicle.

-

An extracorporeal shunt, often containing a thrombogenic stimulus such as a silk thread, is connected between the arterial and venous cannulas.

-

Blood is allowed to circulate through the shunt for a predetermined period (e.g., 15-30 minutes).

-

After the circulation period, the shunt is removed, and the thrombus formed on the silk thread is carefully excised and weighed.

-

The dose of YM-60828 that produces a 50% inhibition of thrombus formation (ID50) is calculated.

Conclusion

YM-60828 is a highly potent and selective direct inhibitor of Factor Xa with demonstrated efficacy in both in vitro and in vivo models of thrombosis. Its favorable pharmacological profile, including oral bioavailability and a potentially wide therapeutic window, underscores its potential as a valuable antithrombotic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of YM-60828 and other next-generation Factor Xa inhibitors.

References

- 1. YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of YM-60828: a potent, selective and orally-bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for chemical inhibition of human blood coagulation factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research Applications of YM-60828-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available preclinical data for the Factor Xa inhibitor YM-60828. The "-d3" suffix in YM-60828-d3 indicates that it is a deuterated analog of YM-60828. While specific experimental data for this compound is not publicly available, the fundamental biochemical and pharmacological properties are expected to be largely comparable to the parent compound. Deuteration is a common strategy in drug discovery aimed at improving metabolic stability and pharmacokinetic properties by replacing hydrogen atoms with deuterium at key metabolic sites.[1][][3] This can lead to a longer half-life, reduced clearance, and potentially a more favorable dosing regimen.[][3] Therefore, the data presented for YM-60828 serves as a robust foundation for initiating early-stage research with this compound.

Introduction to this compound

YM-60828 is a potent, selective, and orally bioavailable inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[4][5][6] By directly targeting FXa, YM-60828 effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[7][8][9] Its deuterated form, this compound, is presumed to be developed to enhance its pharmacokinetic profile, making it a promising candidate for the prevention and treatment of thromboembolic disorders. This guide provides a comprehensive overview of the preclinical data of YM-60828, which is foundational for research applications involving this compound.

Mechanism of Action: Targeting the Coagulation Cascade

YM-60828 exerts its anticoagulant effect by directly binding to the active site of Factor Xa, inhibiting its enzymatic activity.[10] FXa occupies a pivotal position in the coagulation cascade, at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant therapy.[9][11] The inhibition of FXa leads to a significant reduction in thrombin generation, which is the final common step in clot formation.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for YM-60828 based on preclinical studies. These values provide a benchmark for the expected potency and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of YM-60828

| Parameter | Value | Species | Notes | Reference |

| Ki (Factor Xa) | 1.3 nM | Human | High affinity for Factor Xa. | [5] |

| Ki (Thrombin) | > 100 µM | Human | Highly selective for Factor Xa over thrombin. | [5] |

| IC50 (Factor Xa in prothrombinase complex) | 7.7 nM | Human | Potent inhibition within the physiological complex. | [5] |

| IC50 (Platelet Aggregation) | 3 to 23 µM | - | Inhibits platelet aggregation induced by various agonists. | [5] |

Table 2: Ex Vivo Anticoagulant Activity of YM-60828

| Assay | Concentration for Doubling Time | Species | Reference |

| Factor Xa Clotting Time | 0.10 µM | Human | [5] |

| Prothrombin Time (PT) | 0.21 µM | Human | [5] |

| Activated Partial Thromboplastin Time (APTT) | 0.24 µM | Human | [5] |

Table 3: In Vivo Antithrombotic Efficacy of YM-60828

| Animal Model | Dose | Efficacy Metric (ID50) | Reference |

| Rat Venous Thrombosis | Intravenous Bolus | 0.0081 mg/kg | [12] |

| Rat Arterio-venous Shunt | Intravenous Bolus | 0.010 mg/kg | [12] |

| Rat Arterio-venous Shunt | Intravenous Infusion | 0.0087 mg/kg/h | [13] |

| Rat Electrically-induced Carotid Artery Thrombosis | 30 mg/kg p.o. | Significantly reduced occlusion incidence. | [14] |

Table 4: Pharmacokinetic Properties of YM-60828

| Species | Dose | Cmax | Bioavailability | Reference |

| Squirrel Monkey | 3 mg/kg (oral) | 788 ± 167 ng/mL | 20.3% | [5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the evaluation of YM-60828.

Factor Xa Inhibition Assay (In Vitro)

-

Objective: To determine the inhibitory potency (Ki) of the compound against purified human Factor Xa.

-

Principle: A chromogenic substrate assay is used. The rate of substrate cleavage by Factor Xa is measured in the presence and absence of the inhibitor.

-

Methodology:

-

Purified human Factor Xa is incubated with varying concentrations of YM-60828 in a buffer solution (e.g., Tris-HCl with NaCl and CaCl2).

-

A chromogenic substrate for Factor Xa (e.g., S-2222) is added to initiate the reaction.

-

The rate of p-nitroaniline release from the substrate is monitored spectrophotometrically at 405 nm.

-

The Ki value is calculated from the reaction rates using appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors).

-

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) Assays (Ex Vivo)

-

Objective: To assess the anticoagulant effect of the compound on the extrinsic (PT) and intrinsic (APTT) pathways of coagulation in plasma.

-

Methodology:

-

Blood is collected from subjects (human or animal) into citrate tubes and centrifuged to obtain platelet-poor plasma.

-

For the PT assay, plasma is incubated with YM-60828, and then thromboplastin reagent is added to initiate coagulation. The time to clot formation is measured.

-

For the APTT assay, plasma is incubated with YM-60828 and a contact activator (e.g., silica), followed by the addition of calcium chloride to initiate coagulation. The time to clot formation is measured.

-

The concentration of YM-60828 required to double the baseline clotting time is determined.[5]

-

Rat Arterio-venous (AV) Shunt Thrombosis Model (In Vivo)

-

Objective: To evaluate the antithrombotic efficacy of the compound in a model of arterial and venous thrombosis.

-

Methodology:

-

Anesthetized rats are used. The carotid artery and jugular vein are cannulated.

-

An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between the artery and the vein.

-

YM-60828 is administered intravenously (bolus or infusion) prior to the initiation of blood flow through the shunt.

-

After a set period (e.g., 15-30 minutes), the shunt is removed, and the thrombus formed on the silk thread is weighed.

-

The dose that inhibits thrombus formation by 50% (ID50) is calculated.[12][13]

-

Conclusion and Future Directions

The data available for YM-60828 establishes it as a highly potent and selective Factor Xa inhibitor with proven antithrombotic efficacy in various preclinical models. For researchers working with this compound, this information provides a critical starting point. The primary anticipated advantage of the deuterated compound is an improved pharmacokinetic profile. Therefore, early-stage research should focus on comparative pharmacokinetic and pharmacodynamic studies between YM-60828 and this compound to quantify the impact of deuteration on metabolic stability, bioavailability, and half-life. These studies will be essential to fully characterize the therapeutic potential of this compound as a next-generation anticoagulant.

References

- 1. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antithrombotic effects of YM-60828 in three thrombosis models in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of YM-60828: a potent, selective and orally-bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 8. mdwiki.org [mdwiki.org]

- 9. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activity of YM-60828 derivatives. Part 2: potent and orally-bioavailable factor Xa inhibitors based on benzothiadiazine-4-one template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 12. Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Understanding the Binding Affinity of YM-60828 to Factor Xa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of YM-60828, a potent and selective inhibitor of Factor Xa (FXa). The document details the quantitative binding parameters, the experimental methodologies used for their determination, and the underlying physiological pathways.

Quantitative Binding Affinity Data

The interaction between YM-60828 and Factor Xa has been characterized by several key quantitative parameters, indicating a high-affinity and specific binding. These values are crucial for understanding the inhibitor's potency and its potential as an anticoagulant agent.

| Parameter | Value | Target | Assay Condition | Reference |

| Ki (Inhibition Constant) | 1.3 nM | Human Factor Xa | Chromogenic Assay | [1] |

| IC50 (Half maximal inhibitory concentration) | 7.7 nM | Human Factor Xa in prothrombinase complex | Prothrombinase Inhibition Assay | [1] |

| Thrombin Inhibition (Ki) | > 100 µM | Human Thrombin | --- | [1] |

Key Insights:

-

The low nanomolar Ki value demonstrates the potent inhibitory effect of YM-60828 on isolated Factor Xa.[1]

-

The IC50 value in the prothrombinase complex, while still in the nanomolar range, is slightly higher than the Ki for isolated Factor Xa, which is expected due to the protective effect of the complex.[1]

-

The significantly higher Ki for thrombin highlights the high selectivity of YM-60828 for Factor Xa, a desirable characteristic for a targeted anticoagulant.[1]

Experimental Protocols

The determination of the binding affinity of YM-60828 to Factor Xa involves specific and sensitive experimental assays. The following sections detail the methodologies for the key experiments cited.

Determination of Ki (Inhibition Constant) for Factor Xa

The inhibition constant (Ki) of YM-60828 for human Factor Xa was determined using a chromogenic substrate assay. This method measures the residual enzyme activity after incubation with the inhibitor.

Materials:

-

Human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

YM-60828

-

Assay Buffer (e.g., Tris-HCl buffer with physiological pH, containing salts and a carrier protein like BSA)

Protocol:

-

Preparation of Reagents: Prepare stock solutions of human Factor Xa, the chromogenic substrate, and YM-60828 in the assay buffer.

-

Incubation: In a 96-well plate, add a fixed concentration of human Factor Xa to wells containing serial dilutions of YM-60828. Allow the enzyme and inhibitor to incubate for a predetermined time at a constant temperature (e.g., 37°C) to reach equilibrium.

-

Substrate Addition: Initiate the enzymatic reaction by adding a specific concentration of the chromogenic substrate to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

-

Data Analysis: Plot the reaction velocity against the inhibitor concentration. The Ki value is then calculated using the Cheng-Prusoff equation, which relates the IC50 value (determined from the dose-response curve) to the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Determination of IC50 for Factor Xa in the Prothrombinase Complex

The inhibitory activity of YM-60828 on Factor Xa within the prothrombinase complex was assessed by measuring the inhibition of prothrombin activation.

Materials:

-

Human Factor Xa

-

Human Factor Va

-

Phospholipid vesicles (e.g., phosphatidylcholine and phosphatidylserine)

-

Human Prothrombin

-

Calcium Chloride (CaCl2)

-

YM-60828

-

Chromogenic substrate for thrombin

-

Assay Buffer

Protocol:

-

Assembly of Prothrombinase Complex: In a suitable reaction vessel, combine human Factor Xa, human Factor Va, and phospholipid vesicles in the presence of CaCl2. Allow the components to incubate and form the prothrombinase complex.

-

Inhibitor Incubation: Add serial dilutions of YM-60828 to the pre-formed prothrombinase complex and incubate for a specific period.

-

Prothrombin Activation: Initiate the reaction by adding human prothrombin to the mixture.

-

Thrombin Measurement: After a defined incubation time, stop the prothrombin activation reaction. Measure the amount of thrombin generated using a specific chromogenic substrate for thrombin. The rate of color development is proportional to the thrombin concentration.

-

Data Analysis: Plot the amount of thrombin generated against the concentration of YM-60828. The IC50 value is the concentration of YM-60828 that inhibits thrombin generation by 50%.

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the binding of YM-60828 to Factor Xa.

Caption: The Coagulation Cascade and the Site of YM-60828 Action.

Caption: Experimental Workflow for Ki Determination of YM-60828.

Caption: Workflow for IC50 Determination in the Prothrombinase Complex.

References

Methodological & Application

Application Note: High-Throughput Bioanalysis of YM-60828 in Human Plasma using LC-MS/MS with YM-60828-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of YM-60828, a potent and selective Factor Xa inhibitor, in human plasma. The method utilizes its stable isotope-labeled analog, YM-60828-d3, as the internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for rapid sample processing. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of accuracy, precision, selectivity, and recovery, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

YM-60828 is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its therapeutic potential as an anticoagulant necessitates the development of a reliable bioanalytical method for its quantification in biological matrices to support drug development. LC-MS/MS is the preferred technique for such applications due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. This application note presents a complete protocol for the bioanalysis of YM-60828 in human plasma.

Experimental Protocols

Materials and Reagents

-

YM-60828 reference standard

-

This compound internal standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Stock and Working Solutions

-

YM-60828 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of YM-60828 in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

YM-60828 Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Pipette 50 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile also serves as the protein precipitation agent.

-

Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| System | UPLC System |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 10-90% B over 3.0 min, hold at 90% B for 0.5 min, return to 10% B and equilibrate for 1.5 min |

Mass Spectrometry:

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| YM-60828 | 572.2 | 170.1 | 100 | 40 | 25 |

| This compound | 575.2 | 173.1 | 100 | 40 | 25 |

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Linearity

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| YM-60828 | 0.5 - 500 | y = 0.015x + 0.002 | > 0.998 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | 6.8 | 105.2 | 8.2 | 103.5 |

| Low | 1.5 | 5.1 | 102.7 | 6.5 | 101.9 |

| Medium | 75 | 3.9 | 98.5 | 4.8 | 99.2 |

| High | 400 | 3.1 | 101.3 | 4.2 | 100.8 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | YM-60828 Recovery (%) | This compound Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |

| Low | 1.5 | 92.5 | 93.1 | 98.2 | 0.991 |

| High | 400 | 94.1 | 93.8 | 99.5 | 1.003 |

Mandatory Visualizations

Caption: LC-MS/MS bioanalytical workflow for YM-60828.

Caption: Inhibition of Factor Xa by YM-60828 in the coagulation cascade.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of YM-60828 in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The simple and rapid sample preparation procedure makes this method well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory, supporting the clinical development of YM-60828.

Application Note: A Validated LC-MS/MS Protocol for the Quantification of YM-60828 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the sensitive and selective quantification of YM-60828, a potent and orally active Factor Xa inhibitor, in human plasma samples. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol has been developed and validated to meet the rigorous standards required for bioanalytical method validation, ensuring high accuracy, precision, and reliability of results. This method is suitable for use in pharmacokinetic studies and other research applications requiring the measurement of YM-60828 concentrations in a biological matrix. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

YM-60828 is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its potential as an antithrombotic agent necessitates the development of robust analytical methods to accurately measure its concentration in biological fluids for pharmacokinetic and pharmacodynamic assessments. This document provides a comprehensive protocol for the quantification of YM-60828 in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity in bioanalysis.[3][4][5] The validation of this method is based on established regulatory guidelines to ensure data integrity.[4][6][7]

Experimental Protocol

Materials and Reagents

-

YM-60828 reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 3 µm)

Sample Preparation

-

Thaw plasma samples and quality control (QC) samples to room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

In a microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of internal standard working solution.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.0 | 90 |

| 3.1 | 10 |

| 5.0 | 10 |

Mass Spectrometry:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (YM-60828) | Hypothetical m/z 453.2 -> 241.1 |

| MRM Transition (IS) | Hypothetical m/z 458.2 -> 246.1 |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability in accordance with regulatory guidelines.

Calibration Curve

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.00 | 0.98 | 98.0 |

| 5.00 | 5.07 | 101.4 |

| 10.0 | 9.85 | 98.5 |

| 50.0 | 51.2 | 102.4 |

| 100 | 99.1 | 99.1 |

| 500 | 505 | 101.0 |

| 800 | 792 | 99.0 |

| 1000 | 1015 | 101.5 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.00 | 8.5 | 105.2 | 9.8 | 103.5 |

| LQC | 3.00 | 6.2 | 101.7 | 7.5 | 102.1 |

| MQC | 150 | 4.8 | 98.9 | 5.9 | 99.8 |

| HQC | 750 | 3.5 | 100.5 | 4.2 | 101.3 |

Matrix Effect and Recovery

The matrix effect was minimal, and the extraction recovery was consistent and reproducible.

| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Extraction Recovery (%) |

| LQC | 3.00 | 0.98 | 92.5 |

| HQC | 750 | 1.03 | 94.1 |

Stability

YM-60828 was found to be stable in human plasma under various storage and handling conditions.

| Stability Condition | Duration | Temperature | Stability (%) |

| Freeze-Thaw (3 cycles) | 3 cycles | -80°C to RT | 97.2 |

| Short-Term (Bench-top) | 6 hours | Room Temp | 98.5 |

| Long-Term | 30 days | -80°C | 96.8 |

| Post-Preparative (Autosampler) | 24 hours | 4°C | 99.1 |

Visualizations

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust means for the quantification of YM-60828 in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research setting. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical assays, making it a valuable tool for pharmacokinetic and other studies involving YM-60828.

References